3-amino-N,N-dimethylpicolinamide
Description
3-Amino-N,N-dimethylpicolinamide is a picolinamide derivative characterized by a pyridine ring substituted with an amino group at the 3-position and an N,N-dimethylcarboxamide group at the 2-position. While direct data on this compound is absent in the provided evidence, its structural analogs (e.g., N,N-dimethylpicolinamide derivatives) suggest that its physicochemical properties and reactivity are influenced by the electron-withdrawing pyridine ring and the steric effects of the dimethylamide group. Picolinamides are widely studied for their chelating capabilities, biological activity, and utility in polymer synthesis .
Properties
CAS No. |
1061358-03-9 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-amino-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-11(2)8(12)7-6(9)4-3-5-10-7/h3-5H,9H2,1-2H3 |
InChI Key |
PNMPLOBKBZTYNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyridine Ring
- 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide (): This compound features chlorine substituents at the 3- and 6-positions of the pyridine ring, enhancing its electrophilicity. The C=O bond length (1.208 Å) and near-perpendicular dihedral angle (86.6°) between the pyridine and pyrimidine rings minimize steric hindrance, a feature critical for crystallinity . Contrast: The absence of electron-withdrawing groups (e.g., Cl) in 3-amino-N,N-dimethylpicolinamide likely reduces its electrophilicity but increases nucleophilic character due to the amino group.
- The dimethylamide group here mirrors that in the target compound, suggesting similar solubility profiles .
Amide Group Variations
- N-(3-(Isopropylamino)propyl)-N-methylpicolinamide (Compound 38, ): The N-methyl and isopropylamino-propyl substituents create a flexible side chain, enabling rotameric diversity (observed in NMR spectra). This contrasts with the fixed dimethylamide group in this compound, which may limit conformational flexibility .
PF-07054894 and SQA1 ():
SQA1, a CCR6 antagonist, shares a dimethylpicolinamide backbone but incorporates a hydroxy group and a cyclobutenedione-linked side chain. Its 10-fold faster dissociation half-life than PF-07054894 underscores the impact of substituents on pharmacokinetics .
Data Table: Key Structural and Functional Comparisons
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